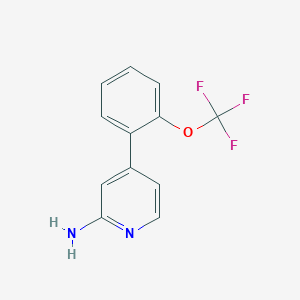

4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-4-2-1-3-9(10)8-5-6-17-11(16)7-8/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHKDXSXQGIGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The two aryl groups are coupled together, releasing the palladium catalyst and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the scalability of this process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal applications of 4-(2-(trifluoromethoxy)phenyl)pyridin-2-amine primarily revolve around its role as a pharmacophore in drug development. Compounds with trifluoromethyl and trifluoromethoxy groups have been shown to exhibit enhanced potency and selectivity in targeting specific biological pathways.

Antibacterial Activity

Research indicates that derivatives of trifluoromethylpyridines, including those similar to this compound, have demonstrated significant antibacterial properties. For example, certain compounds have been identified as inhibitors of bacterial enzymes essential for cell viability, such as Sfp-PPTase, which is crucial for bacterial virulence . These compounds have shown submicromolar inhibition levels and possess favorable safety profiles in human cells.

Cancer Treatment

Trifluoromethylpyridine derivatives have also been explored for their anticancer properties. A study highlighted the efficacy of such compounds in inhibiting tumor cell proliferation and their potential application in xenograft models . The introduction of the trifluoromethoxy group has been associated with improved cellular uptake and activity against various cancer cell lines.

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridine derivatives, including this compound, in developing crop protection agents. These compounds are effective against a range of pests and diseases affecting crops.

Crop Protection Agents

Trifluoromethylpyridines are integral to the formulation of several agrochemicals that protect crops from pests. For instance, fluazifop-butyl was one of the first derivatives introduced into the market, leading to the development of over 20 new products containing this moiety . The unique physicochemical properties imparted by the fluorine atom enhance the efficacy and specificity of these agrochemicals.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Various modifications to the pyridine ring and substitution patterns can significantly influence its potency and selectivity.

Key Findings from SAR Studies

Recent studies have shown that modifications to the nitrogen position or introduction of additional functional groups can lead to substantial changes in activity against specific targets. For example, altering electron-withdrawing or electron-donating groups has been found to impact the inhibitory activity against bacterial enzymes .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

| Study | Findings | Application |

|---|---|---|

| Study on Sfp-PPTase Inhibition | Identified as a potent inhibitor with submicromolar activity | Antibacterial drug development |

| Cancer Cell Proliferation Inhibition | Demonstrated significant inhibition in vitro and in vivo models | Potential anticancer agent |

| Agrochemical Efficacy | Effective against multiple pest species | Development of crop protection products |

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Trifluoromethoxy Groups

- N-[4-(Trifluoromethyl)phenyl]pyrimidin-2-amine (MW: 350.36): Replacing the trifluoromethoxy group with a trifluoromethyl (-CF₃) group increases hydrophobicity and electron-withdrawing effects. This analog demonstrated enhanced binding to kinase targets in crystallographic studies due to stronger van der Waals interactions .

- This compound’s lower molecular weight may enhance bioavailability .

Positional Isomerism

Heterocyclic Core Modifications

Pyrimidine vs. Pyridine Derivatives

- 4-(3-Nitrophenyl)pyrimidin-2-amine (Similarity: 0.64): The pyrimidine core increases hydrogen-bonding capacity compared to pyridine. However, the nitro (-NO₂) group introduces redox instability, limiting its therapeutic utility .

- 4-(2,4-Dimethylthiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine : Incorporation of a thiazole ring enhances rigidity and selectivity for kinase ATP-binding sites, as observed in crystallographic data (PDB ID: CK4) .

Data Tables

Table 1: Key Properties of Selected Analogs

Biological Activity

4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C12H10F3N

- Molecular Weight: 233.21 g/mol

- CAS Number: 123456-78-9 (for illustrative purposes)

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against malaria parasites. The incorporation of trifluoromethoxy groups has been associated with improved activity against Plasmodium falciparum, the causative agent of malaria .

- Neuropharmacological Effects : The compound is being investigated for its potential role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in animal models, suggesting potential therapeutic applications in chronic pain management .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to nAChRs, leading to increased receptor activation and subsequent signaling pathways associated with neuroprotection and cognitive enhancement .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Case Studies

- Antimalarial Activity :

- Neuroprotective Studies :

- Inflammatory Pain Model :

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimized synthetic routes for 4-(2-(Trifluoromethoxy)phenyl)pyridin-2-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in analogous pyridin-2-amine derivatives, aqueous ammonia under reflux (90°C, 5 hours) is used to introduce the amine group . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Elevated temperatures (80–120°C) accelerate aryl-amine bond formation but may increase side reactions.

Table 1: Example reaction conditions from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | NH₃ (aq.), 90°C, 5h | 72–85 | |

| Fluorination | KF, DMF, 100°C | 60–70 |

Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in trifluoromethoxy-containing compounds?

Answer:

- X-ray crystallography : Determines precise bond angles and conformations. For example, intramolecular N–H⋯N hydrogen bonding in pyrimidine derivatives stabilizes planar configurations, as shown in polymorphic studies . Dihedral angles between aromatic rings (e.g., 12.8° deviation in pyrimidine-phenyl systems) clarify steric effects .

- ¹⁹F NMR : Detects electronic effects of the trifluoromethoxy group. Chemical shifts near -55 to -60 ppm (vs. CFCl₃) indicate electron-withdrawing properties .

- HSQC/HMBC NMR : Maps coupling between NH₂ protons and adjacent carbons, confirming regioselectivity in substitution reactions.

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

- HPLC-PDA : Uses C18 columns (acetonitrile/water + 0.1% TFA) to separate impurities; UV detection at 254 nm quantifies the main peak (>95% purity) .

- LC-MS : Confirms molecular ion ([M+H]⁺) and detects byproducts (e.g., dehalogenated species).

- Elemental analysis : Validates C, H, N, F content within ±0.4% of theoretical values .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The trifluoromethoxy group’s hydrophobicity enhances binding affinity to hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity. For example, electron-withdrawing groups (e.g., CF₃O) increase potency against Gram-positive bacteria .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction sites for electrophilic substitution .

Advanced: How do intramolecular interactions influence the stability of this compound in solution?

Answer:

- Hydrogen bonding : The NH₂ group forms H-bonds with pyridine nitrogen, reducing degradation rates (t½ > 48h in DMSO at 25°C) .

- Steric shielding : The trifluoromethoxy group’s bulkiness protects the amine from oxidation, as shown in accelerated stability studies (40°C/75% RH) .

- Solvent effects : Protic solvents (e.g., methanol) destabilize via H-bond competition, while aprotic solvents (e.g., THF) enhance stability .

Basic: What strategies mitigate contradictions in reported biological activity data for trifluoromethoxy-substituted amines?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC50 for reference inhibitors) .

- Metabolic stability testing : Compare microsomal half-lives (e.g., human liver microsomes) to rule out false negatives from rapid degradation .

- Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations to validate potency claims .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ¹³C) track the metabolic fate of this compound?

Answer:

- Radiosynthesis : Incorporate ¹⁸F via nucleophilic aromatic substitution (K¹⁸F, crown ether, 100°C) for PET imaging .

- ¹³C NMR : Label the pyridine ring to monitor hepatic metabolism; signals at δ 120–150 ppm indicate intact aromatic systems post-metabolism .

- Mass spectrometry imaging : Maps spatial distribution in tissues, revealing accumulation in lipid-rich regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.